molecular formula C10H9N3O2S B6150061 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide CAS No. 328071-16-5

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

Cat. No.: B6150061
CAS No.: 328071-16-5
M. Wt: 235.3
InChI Key:
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Description

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-amino-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,3-thiazole-4-carboxylic acid
  • 5-(2-amino-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2-thiol
  • 2-(4-chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is unique due to its specific combination of a thiazole ring and a benzamide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

328071-16-5

Molecular Formula

C10H9N3O2S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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